molecular formula C9H11NO3 B095957 5-Acetyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid CAS No. 17106-15-9

5-Acetyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid

Cat. No. B095957
CAS RN: 17106-15-9
M. Wt: 181.19 g/mol
InChI Key: ZGJJSECHXQTROG-UHFFFAOYSA-N
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Description

“5-Acetyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid” is a chemical compound with the molecular formula C9H11NO3 . It is a solid substance and is part of a class of compounds known as heterocyclic building blocks .


Molecular Structure Analysis

The molecular structure of “5-Acetyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid” can be represented by the SMILES string O=C(O)C1=C(C)NC(C(C)=O)=C1C . The InChI representation is 1S/C9H11NO3/c1-4-7(9(12)13)5(2)10-8(4)6(3)11/h10H,1-3H3,(H,12,13) .


Physical And Chemical Properties Analysis

“5-Acetyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid” is a solid substance . Its molecular weight is 181.19 . The compound has a storage temperature of room temperature .

Scientific Research Applications

  • Antimicrobial Agents : A study synthesized novel derivatives of (E)-methyl 2,4-dimethyl-5-(3-oxo-3-phenylprop-1-en-1-yl)-1H-pyrrole-3-carboxylate, closely related to the queried compound. These derivatives exhibited significant antibacterial and antifungal activities, attributed to the presence of the heterocyclic pyrrole ring. The antimicrobial activity increased with the addition of a methoxy group in the structure (Hublikar et al., 2019).

  • Non-Linear Optical (NLO) Materials : Another study investigated a pyrrole-containing chalcone derivative for its potential as a non-linear optical material. This compound, derived from ethyl 4-acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylate, exhibited promising properties for NLO applications (Singh et al., 2014).

  • Seed Growth Promotion : Research on derivatives of 4-acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylic acid showed these compounds could act as growth-promotion factors for seeds of grain crops. The study found that these compounds, particularly those containing a halogen atom and a methoxy group, effectively enhanced germination energy and seed growth (Mikhedkina et al., 2019).

  • Porphyrin and Dipyrromethene Synthesis : A study detailed an efficient microwave-accelerated synthesis method for benzyl 3,5-dimethyl-pyrrole-2-carboxylate, a useful pyrrole in porphyrin and dipyrromethene synthesis. This method provided high yield and purity, crucial for these applications (Regourd et al., 2006).

  • Anticancer Activity : Another research focused on the synthesis of pyrrole derivatives with potential anticancer activity. The study synthesized novel ethyl esters of 4-R-6,8-dimethyl-1-oxo-1,2-dyhidropyrrolo[1,2-d][1,2,4]triazine-7-carboxylic acids and revealed their in vitro anticancer and antibacterial properties (Astakhina et al., 2016).

properties

IUPAC Name

5-acetyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3/c1-4-7(9(12)13)5(2)10-8(4)6(3)11/h10H,1-3H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGJJSECHXQTROG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NC(=C1C(=O)O)C)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00353447
Record name 5-Acetyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00353447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Acetyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid

CAS RN

17106-15-9
Record name 5-Acetyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00353447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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